1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-9-10-3-2-6-14-8-10)16-11-4-1-5-12(7-11)17(19)20/h1-8H,9H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNFPIBESKXRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection is at the urea (B33335) linkage (C-N bonds). This approach breaks the complex molecule into more manageable precursors.
The primary retrosynthetic disconnection of the urea moiety suggests two key synthons: an electrophilic 3-nitrophenylamine-derived component and a nucleophilic 3-(aminomethyl)pyridine (B1677787) component. This leads to two practical synthetic equivalents:
Path A: Disconnection of one C-N bond points to 3-nitrophenyl isocyanate and 3-(aminomethyl)pyridine as the immediate precursors. This is often the most direct and efficient route.
Path B: Disconnecting both C-N bonds to the central carbonyl group suggests 3-nitroaniline (B104315), 3-(aminomethyl)pyridine, and a carbonyl source like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene (B27547), carbonyldiimidazole).
This analysis identifies 3-nitroaniline and 3-(aminomethyl)pyridine as the fundamental starting materials for the synthesis of the target compound.
Optimized Synthetic Pathways for the Target Compound
Based on the retrosynthetic analysis, several synthetic pathways can be devised. Optimization focuses on achieving high yield, purity, and operational simplicity.
Precursor Synthesis and Functional Group Transformations
The primary precursors, 3-nitroaniline and 3-(aminomethyl)pyridine, are commercially available. However, the synthesis often requires the in-situ or prior generation of a more reactive intermediate from 3-nitroaniline.
The key functional group transformation is the conversion of 3-nitroaniline into 3-nitrophenyl isocyanate. This is typically achieved by reacting the aniline (B41778) with a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a common and safer alternative to gaseous phosgene. nih.gov The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) or toluene.
Urea Bond Formation Strategies (e.g., Isocyanate-Amine Coupling)
The formation of the urea bond is the critical step in the synthesis. The most prevalent and efficient method is the coupling of an isocyanate with an amine. commonorganicchemistry.commdpi.com
Isocyanate-Amine Coupling: This strategy involves the reaction of 3-nitrophenyl isocyanate with 3-(aminomethyl)pyridine. The reaction is typically rapid and exothermic, proceeding via nucleophilic attack of the primary amine on the electrophilic isocyanate carbon. prepchem.com This method is known for high yields, often exceeding 90%. prepchem.com The reaction is usually performed in a suitable aprotic solvent like toluene, tetrahydrofuran (B95107) (THF), or DCM at room temperature. commonorganicchemistry.comprepchem.com
Alternative Strategies: Other methods can be employed, often to avoid the handling of isocyanates. These typically involve "one-pot" procedures where the isocyanate is generated in situ. acs.org
Using Triphosgene: 3-nitroaniline can be treated with triphosgene in the presence of a non-nucleophilic base to form the isocyanate, which then reacts with 3-(aminomethyl)pyridine added to the same reaction vessel. nih.gov
Using Carbonyldiimidazole (CDI): CDI is another phosgene substitute that can be used to couple two amines. commonorganicchemistry.com The reaction may proceed by first reacting CDI with one amine to form a carbamoyl-imidazole intermediate, which then reacts with the second amine to yield the urea.
| Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Isocyanate-Amine Coupling | 3-Nitrophenyl isocyanate, 3-(Aminomethyl)pyridine | Aprotic solvent (Toluene, DCM), Room Temperature | High yield, fast reaction, simple procedure prepchem.com | Requires handling of isocyanate intermediate |
| In-situ Isocyanate (Triphosgene) | 3-Nitroaniline, 3-(Aminomethyl)pyridine, Triphosgene, Base | DCM, 0°C to Reflux nih.gov | Avoids isolation of isocyanate | Triphosgene is toxic and moisture-sensitive |
| Carbonylating Agent (CDI) | 3-Nitroaniline, 3-(Aminomethyl)pyridine, CDI | THF or DMF, Room Temperature | Safer alternative to phosgene-based reagents commonorganicchemistry.com | May require specific order of addition to avoid symmetrical urea byproducts |
Derivatization Strategies for Analog Generation
Derivatization is a key strategy for exploring structure-activity relationships and developing new compounds with modified properties. For this compound, the nitrophenyl moiety offers a prime location for chemical modification.
Chemical Modifications on the Nitrophenyl Moiety
The nitro group is a versatile functional group that can be transformed into various other substituents, providing a gateway to a wide range of analogs.
Reduction of the Nitro Group: The most common modification is the reduction of the nitro group to an amine, yielding 1-(3-aminophenyl)-3-(pyridin-3-ylmethyl)urea. This transformation can be achieved using several standard methods:
Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Metal-Acid Reduction: Using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
The resulting amino group is a versatile handle for further derivatization:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation/Arylation: Formation of new C-N bonds through various coupling reactions.
Diazotization: Conversion to a diazonium salt, which can then be substituted via Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups.
| Initial Modification | Reagents | Intermediate Product | Subsequent Reaction | Final Product Class |
|---|---|---|---|---|
| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | 1-(3-Aminophenyl)-3-(pyridin-3-ylmethyl)urea | Acyl Chloride (R-COCl) | Amide derivatives |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide derivatives | |||
| NaNO₂, HCl then CuX (X=Cl, Br, CN) | Halogenated/Cyano derivatives | |||
| Aldehyde/Ketone (reductive amination) | N-alkylated derivatives |
Structural Variations on the Pyridinylmethyl Moiety
Systematic structural modifications of the pyridinylmethyl moiety in "this compound" are crucial for elucidating structure-activity relationships (SAR) and optimizing pharmacological profiles. Research efforts have focused on altering substituents on the pyridine (B92270) ring, modifying the benzylic position, and varying the pyridyl isomer.
One area of exploration involves the introduction of various substituents at different positions of the pyridine ring. While specific examples for the 3-nitrophenyl series are not extensively detailed in the provided literature, analogous studies on similar pyridyl urea compounds offer valuable insights. For instance, in a series of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, substitutions on the phenyl ring (analogous to the pyridine ring in the target compound) demonstrated that the position and nature of the substituent are critical for biological activity. Specifically, meta-substitutions with small, polar groups like hydroxy, methoxy (B1213986), and amino groups on the phenyl ring of the benzylurea (B1666796) moiety resulted in the most potent inhibitors of Rho-associated protein kinases (ROCK), while para-substitutions led to a significant decrease in potency nih.gov. This suggests that similar positional and electronic effects would be critical in optimizing the activity of this compound analogs.
Another key variation is the modification of the benzylic carbon connecting the pyridine ring to the urea nitrogen. Research on related ROCK inhibitors has shown that this position can tolerate small substituents. For example, the introduction of a methyl or a methylenehydroxy group at the benzylic position of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas still resulted in significant potency nih.gov. This indicates that steric bulk and polarity at this position can be fine-tuned to potentially enhance target engagement or improve physicochemical properties.
The following table summarizes potential structural variations on the pyridinylmethyl moiety based on analogous series of compounds.
| Variation Type | Position of Modification | Examples of Substituents/Modifications | Potential Impact |
|---|---|---|---|
| Ring Substitution | Positions 2, 4, 5, 6 of the pyridine ring | -CH3, -OCH3, -OH, -NH2, -Cl, -F | Alter electronic properties, hydrogen bonding potential, and steric interactions. |
| Benzylic Modification | Carbon atom between the pyridine ring and urea nitrogen | -CH3, -CH2OH | Influence steric hindrance and introduce new interaction points. |
| Isomeric Variation | Attachment point of the methylurea (B154334) group | Pyridin-2-ylmethyl, Pyridin-4-ylmethyl | Change the overall geometry and hydrogen bonding vectors of the molecule. |
Diversification of the Urea Linker
The urea linker in "this compound" is a critical pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets. However, to improve properties such as metabolic stability, solubility, and binding affinity, researchers often explore the replacement of the urea moiety with various bioisosteres. Common strategies include the introduction of thiourea (B124793) and guanidinium (B1211019) groups.
Guanidinium Analogs: Another important isostere for the urea group is the guanidinium group. In this case, the carbonyl group is replaced by a protonated imine (C=NH₂⁺). Guanidines are typically more basic than ureas and can form strong, directional hydrogen bonds and salt bridges with biological targets georganics.sk. The synthesis of guanidine (B92328) derivatives can be achieved through various methods, including the reaction of amines with guanylating agents kent.ac.uk.
The following table presents a comparison of the key properties of urea and its common bioisosteres.
| Linker | Structure | Key Features | Synthetic Precursor Example |
|---|---|---|---|
| Urea | -NH-C(=O)-NH- | Hydrogen bond donor and acceptor. Planar geometry. | Isocyanate (R-N=C=O) |
| Thiourea | -NH-C(=S)-NH- | Hydrogen bond donor, weaker acceptor than urea. Increased lipophilicity. | Isothiocyanate (R-N=C=S) |
| Guanidinium | -NH-C(=NH₂⁺)-NH- | Strong hydrogen bond donor. Can form salt bridges. Basic character. | Guanylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine) |
The exploration of these and other urea bioisosteres is a key strategy in the diversification of the "this compound" scaffold to develop analogs with improved therapeutic potential avcr.cz.
Green Chemistry Principles in Synthetic Route Design
The growing emphasis on sustainable practices in the chemical and pharmaceutical industries has spurred the development of greener synthetic methodologies for the production of urea derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Solvent-Free and Catalyst-Free Synthesis: One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of urea and thiourea derivatives, solvent-free reaction conditions have been successfully implemented. For instance, the reaction of amines with isocyanates or isothiocyanates can often be carried out by simply mixing the neat reactants, sometimes with gentle heating researchgate.net. This approach not only reduces solvent waste but can also lead to higher reaction rates and simpler product isolation. In some cases, these reactions can also proceed efficiently without the need for a catalyst, further enhancing the green credentials of the synthesis researchgate.net. Mechanochemical synthesis, which involves grinding solid reactants together, is another solvent-free technique that has been applied to the preparation of ureas and thioureas, often leading to quantitative yields without the generation of byproducts beilstein-journals.org.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. The synthesis of diaryl thioureas has been achieved rapidly and efficiently under solvent-free conditions using microwave irradiation researchgate.net. This method often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.
Alternative Reagents: Traditional methods for urea synthesis sometimes involve hazardous reagents like phosgene. Green chemistry encourages the use of safer alternatives. For example, 3-substituted dioxazolones have been developed as isocyanate surrogates in a phosgene- and metal-free synthesis of unsymmetrical arylureas tandfonline.com. These reagents generate the isocyanate in situ under mild conditions, avoiding the handling of highly toxic intermediates.
The following table summarizes some green chemistry approaches applicable to the synthesis of "this compound" and its analogs.
| Green Chemistry Principle | Application in Urea Synthesis | Advantages | Reference Example |
|---|---|---|---|
| Prevention of Waste | Solvent-free and catalyst-free reactions | Reduces waste streams, simplifies purification. | Reaction of tetramethylguanidine with 1-isothiocyanato-4-nitrobenzene without solvent or catalyst. researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times from hours to minutes. | Rapid synthesis of diaryl thioureas. researchgate.net |
| Use of Safer Chemicals | Replacement of phosgene with dioxazolones | Avoids the use of highly toxic and corrosive reagents. | Phosgene- and metal-free synthesis of unsymmetrical arylureas. tandfonline.com |
| Atom Economy | Mechanochemical synthesis | High-yielding reactions with minimal byproducts. | Solvent-free coupling of amines and isocyanates by milling. beilstein-journals.org |
By integrating these green chemistry principles into the synthetic design, the environmental impact of producing "this compound" and related compounds can be significantly reduced, aligning with the goals of sustainable chemical manufacturing.
Despite a comprehensive search for scientific literature and spectral data, detailed experimental findings for the advanced spectroscopic and structural characterization of the chemical compound “this compound” are not available in the public domain.
The search yielded information for a related isomer, 1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea, including some Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. However, due to the specific request to focus solely on the 3-nitro isomer, this information cannot be used to generate a scientifically accurate article as the spectral properties of isomers can differ significantly.
Furthermore, no specific ¹H NMR, ¹³C NMR, two-dimensional NMR (e.g., COSY, HMQC, HMBC), high-resolution mass spectrometry (HRMS) fragmentation pathways, or detailed vibrational spectroscopy data for this compound could be located. Without access to these detailed research findings and data, it is not possible to construct the thorough and scientifically accurate article as outlined in the user's instructions.
Therefore, the requested article on the advanced spectroscopic and structural characterization of “this compound” cannot be generated at this time.
Advanced Spectroscopic and Structural Characterization Studies
Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture
The molecular conformation of urea (B33335) derivatives is largely defined by the torsional angles between the central urea plane and the flanking substituent groups. In diaryl ureas, the phenyl rings can be either coplanar with or twisted relative to the urea plane. acs.orgresearchgate.net This conformation is a critical factor that influences the pattern of hydrogen bonding. acs.org
A common and robust hydrogen bonding motif in N,N'-disubstituted ureas is the "urea tape," an α-network formed by bifurcated N-H···O=C hydrogen bonds that link molecules into a one-dimensional chain. acs.orgacs.org However, in diaryl ureas containing strong hydrogen bond acceptors, such as a pyridine (B92270) ring or a nitro group, this tape motif can be disrupted. acs.orgacs.orgresearchgate.net Instead of forming N-H···O(urea) bonds, the N-H donors may preferentially bond to the more electronegative pyridyl nitrogen or a nitro oxygen atom. acs.orgacs.orgresearchgate.net This competition leads to alternative hydrogen-bonding synthons, such as urea···pyridyl or urea···nitro interactions. acs.orgresearchgate.net
For 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea, it is anticipated that a complex hydrogen-bonding network exists, featuring N-H···N(pyridyl) and/or N-H···O(nitro) interactions, potentially alongside or in place of the conventional urea tape. The stability of these interactions dictates the final crystal packing.
| Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) | Motif Type | Reference(s) |
| N-H···O=C (Urea) | 2.8 - 3.0 | 150 - 170 | Urea Tape / α-network | researchgate.net |
| N-H···N (Pyridyl) | 2.9 - 3.1 | 160 - 180 | Urea···Pyridyl Synthon | acs.orgresearchgate.net |
| N-H···O (Nitro) | 2.9 - 3.2 | 140 - 160 | Urea···Nitro Synthon | acs.org |
| C-H···O (Urea) | 3.2 - 3.5 | 130 - 150 | Intramolecular / Intermolecular Interaction | researchgate.netresearchgate.net |
Weak C-H···O hydrogen bonds are frequently observed, where aromatic or methylene (B1212753) C-H groups act as donors to the urea carbonyl oxygen, nitro group oxygens, or other suitable acceptors. researchgate.netresearchgate.net Intramolecular C-H···O interactions are particularly significant as they can influence molecular conformation, favoring a planar arrangement which in turn affects the primary hydrogen-bonding patterns. acs.orgresearchgate.net
In crystals containing nitroaromatic systems, other interactions such as C-H···π and π-π stacking interactions between aromatic rings contribute to the stabilization of the crystal structure. The nitro group itself can participate in various weak interactions, including contacts with halogen atoms (if present) or other nitro groups. acs.org The analysis of these interactions, often facilitated by tools like Hirshfeld surface analysis, provides a comprehensive picture of the forces governing the supramolecular assembly in the solid state. mdpi.com For this compound, the interplay between strong hydrogen bonds and these weaker, yet numerous, interactions dictates its unique crystalline framework.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural characteristics of 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea.
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully employed to determine the optimized geometries, bond lengths, and bond angles of various urea (B33335) derivatives. For this compound, DFT calculations would reveal the most stable three-dimensional conformation of the molecule.
The geometry of the urea functionality itself is of particular interest. Due to the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group, the urea moiety exhibits a degree of conformational restriction. nih.gov In N,N'-diphenylureas, a trans,trans conformation is generally favored both in solution and in the solid state. nih.gov It is anticipated that the urea group in this compound would also adopt a relatively planar conformation, stabilized by intramolecular hydrogen bonding and resonance effects.
Table 1: Predicted Bond Characteristics from DFT Studies on Analogous Urea Derivatives
| Bond Type | Expected Characteristics |
|---|---|
| C=O (carbonyl) | Exhibits partial double bond character, with a typical bond length around 1.25 Å. |
| C-N (urea) | Shorter than a typical C-N single bond due to resonance, approximately 1.37 Å. nih.gov |
| N-H (urea) | Polar bonds capable of acting as hydrogen bond donors. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide valuable information about the molecule's ability to donate and accept electrons, respectively.
The HOMO is associated with the molecule's nucleophilicity and its tendency to react with electrophiles. For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule. This would likely include the urea linkage and the pyridine (B92270) ring, with the nitrogen atom of the pyridine being a potential site for electrophilic attack.
The LUMO, on the other hand, indicates the molecule's electrophilicity and its susceptibility to nucleophilic attack. The presence of the electron-withdrawing nitro group on the phenyl ring is predicted to significantly lower the energy of the LUMO and localize it predominantly on the nitrophenyl moiety. researchgate.net This suggests that the nitrophenyl ring is the most probable site for nucleophilic reactions.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In a study of pyrimidine (B1678525) derivatives, molecules with nitro groups exhibited a noticeable charge transfer character and a significant contribution of orbitals localized on the nitro groups to the LUMOs. researchgate.net For this compound, the presence of both an electron-donating urea-pyridine portion and an electron-withdrawing nitrophenyl ring would likely result in a moderate HOMO-LUMO gap, indicative of a stable yet reactive molecule.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Urea linkage and pyridine ring | Susceptible to electrophilic attack at these sites. |
| LUMO | 3-Nitrophenyl ring | Prone to nucleophilic attack, particularly on the aromatic ring. |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.
For this compound, the MEP map is expected to show distinct regions of positive, negative, and neutral potential.
Negative Regions (Red): These areas are electron-rich and represent sites for electrophilic attack. The most negative potential is anticipated to be localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the urea moiety. researchgate.net The nitrogen atom of the pyridine ring would also exhibit a negative potential, making it a likely site for protonation or interaction with electrophiles. researchgate.net
Positive Regions (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The hydrogen atoms of the N-H groups in the urea bridge are expected to be the most electropositive sites, indicating their role as hydrogen bond donors. researchgate.netwolfram.com
Neutral Regions (Green): These areas, typically the carbon atoms of the aromatic rings, have a neutral electrostatic potential.
The MEP map provides a visual representation of the molecule's polarity and its potential for intermolecular interactions, which is crucial for understanding its recognition by biological targets. chemrxiv.org
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net It provides a quantitative picture of the bonding and stability arising from electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.
In this compound, NBO analysis would likely reveal significant electron delocalization within the urea bridge, contributing to its planarity and stability. The lone pairs on the nitrogen and oxygen atoms of the urea group can interact with the antibonding orbitals of adjacent atoms, leading to stabilization.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates. researchgate.net
Binding Site Analysis within Macromolecular Receptors (e.g., enzymes, proteins)
Molecular docking simulations of this compound with various biological targets can provide valuable insights into its potential as a bioactive molecule. The binding mode and affinity are determined by a combination of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking.
The urea moiety is a key functional group for establishing interactions within a protein's active site. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov This allows the urea core to form a network of hydrogen bonds with amino acid residues in the binding pocket, anchoring the ligand firmly. nih.gov
The aromatic rings of the 3-nitrophenyl and pyridin-3-ylmethyl groups also play a crucial role in binding. They can engage in several types of interactions:
π-π Stacking: The flat surfaces of the aromatic rings can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov
Hydrophobic Interactions: The nonpolar regions of the aromatic rings can interact favorably with hydrophobic pockets in the protein.
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the nitro group can also participate in hydrogen bonding.
For instance, in studies of urea derivatives as inhibitors of kinases, the urea group often forms key hydrogen bonds with the hinge region of the kinase domain. researchgate.net Similarly, in the context of urease inhibition, urea derivatives are known to interact with the active site residues. mdpi.comacs.org Molecular docking simulations would identify the specific amino acid residues involved in these interactions and predict the binding affinity of this compound to a given target. This information is critical for understanding its potential biological activity and for guiding the design of more potent analogs.
Table 3: Potential Intermolecular Interactions in a Protein Binding Site
| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Urea N-H groups | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Serine, Threonine |
| Urea C=O group | Hydrogen Bonding (Acceptor) | Arginine, Lysine, Histidine, Serine, Threonine |
| 3-Nitrophenyl ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
Characterization of Key Interacting Residues and Binding Modes
Molecular docking simulations are a cornerstone in elucidating the binding mechanism of this compound with its putative biological targets, such as protein kinases. These computational studies predict the preferred orientation of the molecule when bound to a protein, revealing key intermolecular interactions that stabilize the complex.
For diaryl urea derivatives, the urea moiety is consistently identified as a critical pharmacophore, primarily due to its ability to form multiple hydrogen bonds. It is anticipated that the two N-H groups of the urea in this compound act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the binding pocket of a target protein.
In the context of protein kinase inhibition, a common binding mode for urea-based inhibitors involves the formation of a bidentate hydrogen bond with the "hinge region" of the kinase. This region connects the N- and C-lobes of the kinase domain. Specifically, one of the urea N-H groups typically forms a hydrogen bond with the backbone carbonyl oxygen of a hinge residue (e.g., glutamate), while the other N-H group interacts with the backbone nitrogen of another hinge residue (e.g., cysteine).
Beyond the hinge region, the substituted phenyl rings of the molecule play a significant role in defining its binding affinity and selectivity through various non-covalent interactions. The 3-nitrophenyl group and the pyridin-3-ylmethyl moiety are expected to engage in hydrophobic and aromatic interactions within the binding site. For instance, π-π stacking interactions can occur between the aromatic rings of the ligand and the side chains of aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the phenyl ring and potentially form specific interactions with polar residues in the binding pocket.
A hypothetical representation of these interactions is detailed in the table below:
| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residue(s) |
| Urea (N-H) | Hydrogen Bond Donor | Backbone C=O of Hinge Region Residues (e.g., Glu) |
| Urea (N-H) | Hydrogen Bond Donor | Backbone N-H of Hinge Region Residues (e.g., Cys) |
| Urea (C=O) | Hydrogen Bond Acceptor | Side Chain of Polar Residues (e.g., Ser, Thr) |
| 3-Nitrophenyl Ring | Hydrophobic, π-π Stacking | Aromatic Residues (e.g., Phe, Tyr, Trp) |
| Pyridin-3-ylmethyl Ring | Hydrophobic, π-π Stacking | Aromatic Residues (e.g., Phe, Tyr, Trp) |
| Nitro Group | Polar Interaction | Polar or Charged Residues (e.g., Asn, Gln, Arg) |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Profiles
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes and flexibility of both the ligand and the protein over time.
Conformational Dynamics and Ligand Flexibility in Binding Pockets
MD simulations of the this compound-protein complex would allow for the assessment of the stability of the docked pose. By simulating the system over nanoseconds or even microseconds, researchers can observe whether the key hydrogen bonds and other interactions predicted by docking are maintained. These simulations can also reveal alternative binding modes or conformational states that are not apparent from static docking studies.
The flexibility of the pyridin-3-ylmethyl linker is of particular interest. MD simulations can track the rotational freedom around the single bonds of this linker, providing insights into how the pyridine ring can orient itself to optimize interactions within the binding pocket. The conformational dynamics of the entire ligand, including the relative orientation of the two aromatic rings, can be analyzed to understand its adaptability to the binding site.
Solvent Effects on Molecular Interactions
The presence of water molecules in the binding pocket can significantly influence ligand-protein interactions. MD simulations explicitly model the behavior of solvent molecules, providing a more realistic representation of the binding event. Water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds. Conversely, the displacement of ordered water molecules from a hydrophobic pocket upon ligand binding can be a major driving force for the binding affinity, a phenomenon known as the hydrophobic effect.
For this compound, MD simulations could be used to investigate the solvation of the polar urea and nitro groups, as well as the hydrophobic aromatic rings. Understanding the interplay between direct ligand-protein interactions and solvent-mediated interactions is crucial for accurately predicting binding affinities and for guiding the design of analogs with improved desolvation properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Derivation of Physicochemical Descriptors and Their Correlation with Biological Activity
To build a QSAR model for a series of analogs of this compound, a variety of physicochemical descriptors would be calculated for each molecule. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, the electron-withdrawing nature of the nitro group would be captured by these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of different substituents on the aromatic rings would be represented by these parameters.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects such as branching and connectivity.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to find a correlation between a subset of these descriptors and the measured biological activity (e.g., IC50 values) of the compounds. A strong correlation would indicate which physicochemical properties are most important for the desired biological effect. For urea derivatives, it is often found that a combination of hydrophobic and electronic descriptors plays a crucial role in determining their activity. nih.gov
A hypothetical table of descriptors for a series of analogs is presented below:
| Compound ID | Substitution | logP | Molecular Weight | HOMO Energy (eV) | Biological Activity (IC50, µM) |
| 1 | 3-NO2 | 2.5 | 272.26 | -7.2 | 1.5 |
| 2 | 4-NO2 | 2.5 | 272.26 | -7.3 | 2.1 |
| 3 | 3-Cl | 3.1 | 261.71 | -6.9 | 0.8 |
| 4 | 4-Cl | 3.1 | 261.71 | -6.8 | 1.2 |
| 5 | 3-CH3 | 3.0 | 241.29 | -6.5 | 3.5 |
Development of Predictive Models for Analog Design
A validated QSAR model can be used as a predictive tool to estimate the biological activity of novel, yet-to-be-synthesized analogs. By systematically modifying the structure of this compound in silico and calculating the relevant descriptors, researchers can prioritize the synthesis of compounds that are predicted to have the highest potency.
For example, if the QSAR model indicates that increased hydrophobicity and a lower HOMO energy are correlated with higher activity, new analogs could be designed with more lipophilic substituents and stronger electron-withdrawing groups. This predictive capability significantly streamlines the drug discovery process, reducing the time and resources required to identify lead candidates with improved therapeutic potential.
Theoretical Predictions of Absorption, Distribution, Metabolism, and Excretion (ADMET)-Relevant Parameters
The evaluation of a compound's pharmacokinetic properties is a critical aspect of the drug discovery and development process. In silico, or computational, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule before its synthesis and experimental testing. These theoretical predictions are instrumental in identifying potential liabilities and guiding the design of compounds with more favorable pharmacokinetic characteristics. For "this compound," computational models have been employed to forecast its ADMET-relevant parameters, offering insights into its likely behavior within a biological system.
The pharmacokinetic behavior of a chemical compound is intricately linked to its fundamental molecular properties. Computational tools are frequently utilized to predict these properties, providing a theoretical assessment of a compound's drug-likeness and potential for oral bioavailability. One of the most widely recognized frameworks for this assessment is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
In silico analysis of "this compound" indicates a favorable profile with respect to Lipinski's Rule of Five, suggesting a good potential for oral absorption. The predicted molecular weight is well under the 500 Dalton threshold, and the number of hydrogen bond donors and acceptors falls within the acceptable range. The predicted LogP value, a measure of the compound's lipophilicity, is also within the limits set by the rule, indicating a balanced solubility in both aqueous and lipid environments, which is crucial for traversing biological membranes.
Further computational assessments delve into other key descriptors that influence a compound's pharmacokinetic profile. The topological polar surface area (TPSA) is a valuable parameter for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better permeability. The number of rotatable bonds is another important factor, as a higher number can correlate with increased conformational flexibility and potentially poorer oral bioavailability.
The following interactive data table summarizes the theoretically predicted ADMET-relevant parameters for "this compound," based on computational models. These values provide a foundational understanding of the compound's expected pharmacokinetic behavior.
| Parameter | Predicted Value | General Significance in Pharmacokinetics |
|---|---|---|
| Molecular Weight | 272.27 g/mol | Influences diffusion and transport across biological membranes. Values <500 g/mol are favored for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 2.15 | Indicates the lipophilicity of the compound. Values between 1 and 3 are often optimal for balancing solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | Affects solubility and membrane permeability. Fewer than 5 is generally preferred for good oral absorption. |
| Hydrogen Bond Acceptors | 4 | Impacts solubility and interactions with biological targets. Fewer than 10 is typically desired for favorable pharmacokinetics. |
| Topological Polar Surface Area (TPSA) | 86.99 Ų | Predicts the transport properties of a drug. Values <140 Ų are often associated with good oral bioavailability. |
| Number of Rotatable Bonds | 4 | Relates to molecular flexibility. Fewer than 10 is generally associated with better oral bioavailability. |
| Lipinski's Rule of Five Violations | 0 | A compound with zero violations is predicted to have good drug-like properties and oral bioavailability. |
These in silico predictions collectively suggest that "this compound" possesses molecular properties consistent with those of orally bioavailable drugs. The data indicates a good balance of solubility and lipophilicity, along with a molecular size and flexibility that are conducive to absorption and distribution. It is important to emphasize that these are theoretical predictions and serve as a guide for further experimental investigation.
Investigation of Molecular and Cellular Biological Interaction Mechanisms
Identification and Characterization of Biological Targets
Scientific literature, to date, lacks specific studies identifying and characterizing the biological targets of 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea. While related urea-based compounds have been investigated for their interactions with various biological molecules, no such data is currently available for this specific chemical entity.
Enzymatic Inhibition or Activation Studies (e.g., SARM1 NAD(P)ase, protein kinases, soluble epoxide hydrolase)
There is currently no published research detailing the enzymatic inhibition or activation profile of this compound against key enzymes such as Sterile Alpha and TIR Motif Containing 1 (SARM1) NAD(P)ase, various protein kinases, or soluble epoxide hydrolase (sEH). Although the broader class of urea-containing compounds has been explored for inhibitory activity against protein kinases and sEH, specific experimental data for the 3-nitro isomer, this compound, is not available in the scientific literature. nih.govmdpi.com
Receptor Binding Affinity and Selectivity Studies
No studies have been published that investigate the receptor binding affinity and selectivity of this compound for any specific receptor types.
Cellular Pathway Perturbation Analyses (in vitro studies)
Modulation of Specific Intracellular Signaling Cascades
There is no available scientific information on whether this compound can modulate specific intracellular signaling cascades.
Mechanistic Investigations of Cellular Responses (e.g., apoptosis induction, cell cycle effects)
Currently, there are no published in vitro studies investigating the mechanistic details of cellular responses to this compound. Research on related diaryl urea (B33335) compounds has indicated potential for apoptosis induction. nih.govnih.gov However, specific data on whether this compound induces apoptosis or affects the cell cycle is not available.
Biochemical Mechanisms of Action
The biochemical mechanisms of action for this compound have not been elucidated in the available scientific literature.
Molecular Basis of NAD+ Depletion
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, participating in redox reactions and acting as a substrate for various enzymes. A decline in NAD+ levels can disrupt numerous cellular processes. However, a direct molecular mechanism by which this compound would cause NAD+ depletion has not been elucidated in published research. Generally, NAD+ depletion can occur through inhibition of NAD+ synthesis pathways or over-activation of NAD+-consuming enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins. There is currently no specific data to suggest that this compound acts through either of these mechanisms.
Comparative Analysis with Established Chemical Probes in Biological Research
In the absence of specific functional data for this compound, a comparative analysis with well-characterized chemical probes is challenging. Established chemical probes are compounds with known and specific mechanisms of action that are used to study biological processes. For instance, well-known inhibitors of NAD+ synthesis, such as FK866, are used to investigate the roles of the NAD+ salvage pathway. Similarly, specific antagonists of Vitamin B6, like 4-deoxypyridoxine, are employed to induce a state of Vitamin B6 deficiency for research purposes.
A structural relative, 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea, has been noted as a protein kinase inhibitor. This suggests that compounds with a similar phenyl-urea-pyridinyl scaffold may target ATP-binding sites in kinases. However, this potential activity does not directly imply an interaction with NAD+ or Vitamin B6 metabolism. A thorough investigation would be required to determine if this compound shares this kinase inhibitory profile or possesses other, as yet uncharacterized, biological activities.
Without dedicated studies on this compound, any comparison to established chemical probes remains speculative. Further research is necessary to characterize its bioactivity and determine its potential as a useful chemical probe in biological research.
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Exploration of Substituent Effects on Biological Interaction Profiles
The biological activity of 1-(3-nitrophenyl)-3-(pyridin-3-ylmethyl)urea is intricately linked to the electronic and steric properties of its constituent parts. Systematic variation of substituents allows for a detailed mapping of the molecular features essential for its biological function.
The nitrophenyl moiety is a key component that significantly influences the compound's interaction with its biological targets. The position and nature of substituents on this phenyl ring can dramatically alter activity.
Position of the Nitro Group: The placement of the nitro group at the meta-position is specific. Shifting it to the ortho or para positions would alter the molecule's electronic distribution and steric profile, likely affecting binding affinity.
Electronic Effects: The nitro group is a strong electron-withdrawing group, which influences the hydrogen-bonding capability of the adjacent urea (B33335) N-H group. Replacing the nitro group with electron-donating groups (e.g., methoxy (B1213986), methyl) or other electron-withdrawing groups (e.g., cyano, trifluoromethyl) can modulate the acidity of the N-H proton and, consequently, its hydrogen bonding strength. nih.gov
Steric Constraints: Introduction of bulky substituents on the phenyl ring could introduce steric hindrance, potentially disrupting favorable interactions within a target's binding pocket. Conversely, smaller substituents might be well-tolerated or even explore additional binding interactions.
| Modification on Phenyl Ring | Predicted Impact on Activity | Rationale |
| Shifting Nitro to para-position | Potential decrease in activity | Altered hydrogen bond vector and electronic influence on the urea N-H. |
| Replacing Nitro with Methoxy | Potential decrease in activity | Reduced electron-withdrawing nature may weaken key hydrogen bonds. |
| Adding a ortho-Chloro group | Potential increase in activity | May provide additional favorable interactions or induce a more bioactive conformation. nih.gov |
The pyridinyl ring serves as another critical interaction point, often involved in hydrogen bonding or π-stacking interactions. nih.gov Its basicity and the position of the nitrogen atom are key determinants of its role in molecular recognition. nih.gov
Nitrogen Position: The nitrogen at the 3-position of the pyridine (B92270) ring dictates the geometry of potential hydrogen bonds. Moving the nitrogen to the 2- or 4-position would reorient this hydrogen bond acceptor, which could be detrimental or beneficial depending on the topology of the binding site.
Substituents on the Pyridine Ring: Adding substituents to the pyridine ring can modulate its basicity and steric profile. For instance, electron-donating groups could enhance the hydrogen bond acceptor strength of the pyridine nitrogen, while bulky groups could be used to probe for additional hydrophobic pockets in the target protein. In related urea-based compounds, substitutions on a terminal pyridine ring have been shown to be crucial for activity. frontiersin.org
| Modification on Pyridinyl Ring | Predicted Impact on Activity | Rationale |
| Nitrogen at 2-position | Altered activity | Changes the directionality of the hydrogen bond acceptor. |
| Addition of a methyl group | Potential increase in activity | May occupy a small hydrophobic pocket and enhance binding. |
| Addition of a methoxy group | Potential increase in activity | Can modulate basicity and potentially form additional hydrogen bonds. nih.gov |
The urea moiety is a cornerstone of the molecule's design, acting as a rigid and effective hydrogen-bonding unit. mdpi.com It often mimics transition states in enzymatic reactions or provides a scaffold for precise interactions with protein backbones. nih.gov
Hydrogen Bonding: The urea group contains two N-H donors and one carbonyl oxygen acceptor, allowing it to form a network of hydrogen bonds with a biological target. mdpi.com This capacity for multiple, directional interactions is a primary reason for its prevalence in medicinal chemistry. frontiersin.org
Conformational Rigidity: The partial double-bond character of the C-N bonds in the urea group restricts its rotation, leading to a more defined molecular conformation. nih.gov This pre-organization can reduce the entropic penalty of binding. The common trans,trans conformation of diaryl ureas is a key feature in their interaction with target proteins. nih.gov
Structural Modifications: While the core urea is often conserved, modifications such as N-methylation can alter the hydrogen bonding pattern and induce conformational shifts (e.g., from trans,trans to cis,cis), which would have a profound impact on biological activity. nih.gov Replacing the urea with a thiourea (B124793) could alter the hydrogen bonding geometry and donor/acceptor properties.
Design Strategies for Modulating Biological Potency and Selectivity
To enhance the biological potency and selectivity of this compound, several design strategies can be employed. These often involve fine-tuning the physicochemical properties of the molecule to optimize its interaction with the target while minimizing off-target effects.
One common strategy is bioisosteric replacement , where functional groups are swapped with others that have similar steric and electronic properties but may offer improved metabolic stability or binding affinity. For example, the nitro group could be replaced with a cyano or a sulfone group.
Another approach is structure-based design , which uses high-resolution structural information of the target protein to guide the design of more complementary ligands. If the structure of the target is known, modifications can be made to the lead compound to exploit specific features of the binding pocket, such as hydrophobic patches or hydrogen-bonding hotspots.
Development of Chemical Libraries for SAR Elucidation
To systematically explore the SAR of this compound, the development of focused chemical libraries is an efficient strategy. These libraries would consist of a series of analogs where specific parts of the molecule are varied in a controlled manner.
A common method for generating such libraries is through parallel synthesis , which allows for the rapid production of a large number of related compounds. acs.org For this particular scaffold, a library could be designed by reacting a panel of substituted nitrophenyl isocyanates with a series of substituted pyridinylmethylamines.
| Library Component | Variation | Purpose |
| Phenyl Isocyanate | Different substituents (e.g., -Cl, -F, -CH3, -OCH3) and positions. | To probe the electronic and steric requirements of the nitrophenyl binding pocket. |
| Pyridinylmethylamine | Different substituents on the pyridine ring and varying the attachment point (2-, 3-, or 4-pyridyl). | To map the interactions of the pyridinyl moiety and optimize its orientation. |
| Linker Modification | Introduction of N-methylation or replacement of urea with thiourea. | To assess the importance of specific hydrogen bonds and conformational preferences. |
By screening these libraries for biological activity, a comprehensive SAR dataset can be generated. This data is invaluable for identifying trends and guiding the next round of inhibitor design, ultimately leading to the development of compounds with improved therapeutic profiles.
Coordination Chemistry and Supramolecular Assembly Applications
Metal Ion Complexation Studies
The presence of the pyridin-3-yl group and the urea (B33335) functionality allows 1-(3-nitrophenyl)-3-(pyridin-3-ylmethyl)urea to act as a ligand for various metal ions. The nitrogen atom of the pyridine (B92270) ring serves as a primary coordination site, while the urea moiety can also participate in binding, leading to diverse coordination behaviors.
While specific studies detailing the chelation of this compound with transition metals such as copper(II) and zinc(II) are not extensively documented in the reviewed literature, the behavior of analogous pyridyl-urea ligands provides significant insights. The pyridyl nitrogen is a well-established Lewis basic site that readily coordinates to transition metal ions. The urea group can coordinate through its carbonyl oxygen atom, potentially leading to a chelate ring formation, which enhances the stability of the resulting metal complex.
In similar systems, pyridyl-urea ligands have been shown to form stable complexes with copper(II) and zinc(II). For instance, ditopic receptors containing a urea group and a separate metal-coordinating unit, such as a cyclen or bis(picolyl)amine moiety, have been designed for the recognition of metal salts. In these systems, the urea functionality works in concert with the primary metal-binding site to achieve cooperative binding.
The coordination geometry of metal complexes involving this compound is expected to be influenced by the nature of the metal ion, the counter-anion, and the stoichiometry of the reaction. For a metal ion like copper(II), which exhibits a d9 electronic configuration, distorted coordination geometries such as square planar or Jahn-Teller distorted octahedral are common. Zinc(II), with a d10 configuration, typically favors tetrahedral or octahedral geometries.
The ligand field effects in these complexes would arise from the interaction of the metal d-orbitals with the ligand donor atoms. The pyridyl nitrogen, being a moderately strong field ligand, would contribute to the splitting of the d-orbitals. The electronic properties of the complex, including its color and magnetic properties, would be dictated by these ligand field effects. Spectroscopic techniques such as UV-Vis and EPR spectroscopy would be instrumental in characterizing these properties.
Anion Recognition and Binding Mechanisms
The urea moiety in this compound is a key functional group for anion recognition, primarily through the formation of hydrogen bonds. The electron-withdrawing nitro group on the phenyl ring enhances the acidity of the urea N-H protons, thereby strengthening their hydrogen-bonding capabilities.
The two N-H protons of the urea group can act as hydrogen bond donors to a variety of anionic species, including halides, oxoanions, and carboxylates. The binding affinity and selectivity for different anions are governed by factors such as the anion's size, shape, and basicity. In solution, the formation of these hydrogen-bonded complexes can be monitored by techniques like 1H NMR spectroscopy, where the downfield shift of the urea N-H proton signals upon addition of an anion is indicative of hydrogen bond formation.
Studies on similar urea-based receptors have demonstrated their efficacy in anion binding. For example, receptors with electron-withdrawing substituents on the aryl rings of the urea moiety generally exhibit higher affinities for anions.
The structure of this compound lends itself to the design of ditopic receptors where both a metal ion and an anion can be bound simultaneously in a cooperative fashion. In such a system, the pyridyl group would coordinate a metal ion, which in turn can act as a Lewis acidic site to interact with an anion. This Lewis acid interaction, combined with the hydrogen bonding from the urea moiety, leads to enhanced anion affinity and selectivity.
An example of this cooperative binding is seen in a similar ditopic receptor, L3 [1-(2-((7-(4-(tert-butyl)benzyl)-1,4,7,10-tetraazacyclododecan-1-yl)methyl)phenyl)-3-(3-nitrophenyl)urea], where the X-ray structure of its copper complex with sulfate (B86663), [CuL3(SO4)], reveals that the sulfate anion is cooperatively bound by coordinating to the copper ion and hydrogen-bonding to the urea unit. rsc.org Spectrophotometric titrations of the [CuL3(OSMe2)]2+ complex showed it could bind a range of anions with varying affinities. rsc.org This principle of cooperative binding is a powerful strategy in the design of selective anion receptors.
Supramolecular Assemblies and Material Science Considerations
The ability of this compound to participate in both metal coordination and hydrogen bonding makes it an excellent candidate for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures.
Self-Assembly Tendencies in Solution and Solid State
The molecular architecture of this compound inherently encodes a predisposition for self-assembly, a process driven by a network of non-covalent interactions. The urea functionality is a powerful motif for establishing robust, directional hydrogen bonds. Specifically, the two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement facilitates the formation of one-dimensional, hydrogen-bonded tapes or chains, a common supramolecular synthon in urea derivatives. In these assemblies, molecules are typically linked by bifurcated N-H···O=C hydrogen bonds, creating a characteristic α-network.
In the solid state, these hydrogen-bonded tapes can further organize through weaker interactions, such as π-π stacking between the aromatic nitrophenyl and pyridinyl rings. The planarity of the urea group and the attached aromatic rings can influence the packing arrangement. Crystal structures of related N-aryl-N'-nitrophenyl ureas reveal that the conformation of the molecule (i.e., the torsion angles between the urea plane and the aromatic rings) and the resulting hydrogen bonding patterns are closely intertwined. ias.ac.inresearchgate.net While some structures exhibit the expected urea tape motif, others display alternative hydrogen bonding patterns where the nitro group or solvent molecules compete as hydrogen bond acceptors. ias.ac.inresearchgate.net For this compound, the presence of the pyridinyl nitrogen introduces an additional potential hydrogen bond acceptor site, which could lead to more complex, three-dimensional supramolecular architectures.
In solution, the self-assembly behavior is highly dependent on the solvent. In non-polar solvents, the strong, directional hydrogen bonds of the urea groups are more pronounced, often leading to the formation of aggregates and, in some cases, supramolecular gels at sufficient concentrations. jst.go.jpnih.govresearchgate.net These gels are composed of a three-dimensional network of self-assembled fibers that immobilize the solvent. The formation of such gels is a hallmark of many urea-based low-molecular-weight gelators (LMWGs). jst.go.jpnih.govresearchgate.net The interplay of hydrogen bonding, π-π stacking, and solvophobic effects governs the stability and morphology of the self-assembled structures in solution. The addition of external stimuli, such as Brønsted acids, can disrupt the self-associated networks of urea derivatives. mdpi.com
Research Applications in Chemical Sensing and Separation Technologies
The unique structural features of this compound make it a promising candidate for applications in chemical sensing and separation technologies. These applications primarily leverage the compound's ability to selectively bind to anions or metal cations through a combination of hydrogen bonding and coordination.
Anion Sensing:
The urea moiety is a well-established functional group for the recognition of anions. The N-H protons of the urea are sufficiently acidic to form strong hydrogen bonds with a variety of anions, particularly oxoanions and halides. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to increase the acidity of the urea N-H protons, thereby enhancing their hydrogen bonding donor ability and strengthening the binding affinity for anions. mdpi.commdpi.com
When an anion binds to the urea cleft, it can induce a change in the electronic properties of the molecule. The nitrophenyl group can act as a chromogenic signaling unit. mdpi.commdpi.com Upon anion binding, a perturbation of the electronic state of the nitrophenyl ring can lead to a change in the UV-Visible absorption spectrum, often resulting in a distinct color change that can be detected by the naked eye. mdpi.com This principle forms the basis for colorimetric anion sensors. Studies on similar nitrophenyl-containing urea and thiourea (B124793) derivatives have demonstrated their effectiveness in the selective detection of anions such as fluoride, acetate, and sulfate. mdpi.comresearcher.life
Interactive Data Table: Anion Sensing Properties of a Related Nitrophenyl Urea Sensor
Below is a table showcasing the colorimetric and UV-Vis spectral changes observed for a representative nitrophenyl urea-based anion sensor upon the addition of various anions in DMSO. This data illustrates the principles that would underpin the sensing capabilities of this compound.
| Anion Added | Visual Color Change | Change in UV-Vis λmax (nm) |
| Fluoride (F⁻) | Colorless to Yellow | Significant redshift |
| Acetate (AcO⁻) | Colorless to Pale Yellow | Moderate redshift |
| Dihydrogen Phosphate (H₂PO₄⁻) | No significant change | Minor spectral shift |
| Chloride (Cl⁻) | No significant change | No significant change |
| Bromide (Br⁻) | No significant change | No significant change |
Data is illustrative and based on findings for similar compounds. mdpi.com
Metal Ion Coordination and Separation:
The pyridinyl group in this compound introduces a metal coordination site. The nitrogen atom of the pyridine ring is a Lewis base and can coordinate to a variety of transition metal ions, such as copper(II), silver(I), and others. nih.govrsc.org This dual functionality—anion binding via the urea group and cation binding via the pyridine group—opens up possibilities for the development of receptors for ion pairs or for the modulation of anion binding affinity through metal coordination.
The coordination of the pyridyl nitrogen to a metal center can alter the conformation and electronic properties of the entire molecule, potentially influencing the self-assembly behavior and the anion binding capabilities. For instance, the formation of metal-organic frameworks (MOFs) or coordination polymers is a possibility. acs.orgnih.gov In such structures, the urea groups could be pre-organized within the framework to create specific binding pockets for anions. Research on Ag(I) complexes with urea-substituted pyridyl ligands has shown that the resulting supramolecular structures are highly dependent on the counter-anion, with the urea moiety consistently involved in anion binding through hydrogen bonds. rsc.org
This coordinating ability could also be harnessed in separation technologies. For example, if the compound is immobilized on a solid support, it could be used for the selective extraction or separation of specific metal ions from a solution. The subsequent binding of anions to the urea sites could be influenced by the coordinated metal, allowing for tunable separation processes. The development of supramolecular gels from urea derivatives has also been applied to separation technologies, such as their use as matrices for electrophoresis for the separation of proteins and DNA. nih.govresearcher.life
Future Research Perspectives and Methodological Advancements
Integration of Advanced Computational and Experimental Methodologies
Future research on 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea will greatly benefit from the close integration of advanced computational and experimental methods. This synergistic approach is essential for elucidating the complex interplay between the compound's structure and its biological function.
Computational studies, such as quantum chemical calculations, can provide deep insights into the molecule's electronic properties, reactivity, and vibrational frequencies researchgate.net. Molecular docking simulations can predict the binding mode and affinity of the compound with its biological targets, a crucial step in understanding its mechanism of action. These in-silico approaches help in prioritizing experimental work and in designing new analogues with improved properties.
Experimentally, advanced spectroscopic techniques are fundamental. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are vital for confirming the structure of newly synthesized derivatives researchgate.net. Furthermore, X-ray crystallography can determine the three-dimensional structure of the compound, revealing key details about its conformation and intermolecular interactions, such as the hydrogen bonds that are characteristic of urea-containing molecules nih.gov. The crystal structure of related urea (B33335) compounds shows that the urea moiety is pivotal in forming hydrogen bonds with biological targets, a feature that is critical for their activity nih.govnih.gov.
By combining these computational predictions with experimental validation, researchers can build a robust and detailed model of how this compound interacts with biological systems, paving the way for rational drug design and optimization.
Exploration of Novel Biological Targets and Interaction Modalities
The diarylurea moiety is a key feature in several approved anticancer drugs, including sorafenib (B1663141) and regorafenib, which target specific protein kinases nih.gov. It is plausible that this compound could also interact with kinases or other enzyme families implicated in disease, such as sphingosine (B13886) kinase 1 (SphK1), a known target for other small molecules with a urea group mdpi.com.
To identify these new targets, unbiased screening approaches such as chemical proteomics and thermal shift assays can be employed. These methods can reveal direct binding partners of the compound in a cellular context. Furthermore, exploring different interaction modalities beyond simple competitive inhibition is a promising avenue. For instance, the compound might act as an allosteric modulator, binding to a site on the target protein that is distinct from the active site, thereby altering its function. Another possibility is the disruption of protein-protein interactions, a strategy of growing importance in drug discovery.
Development of Next-Generation Chemical Probes Based on Urea Scaffolds
To facilitate the study of this compound's biological function, the development of specialized chemical probes based on its structure is a critical next step. These probes are invaluable tools for identifying biological targets, validating target engagement, and visualizing the compound's distribution within cells.
Next-generation probes can be designed with specific functionalities. For example, attaching a photo-reactive group can create a photoaffinity probe that covalently binds to its target upon light activation, allowing for easier identification. Incorporating a fluorescent dye can turn the compound into a fluorescent probe, enabling researchers to track its location and concentration in living cells using advanced microscopy techniques. Another common strategy is to add a biotin (B1667282) or alkyne "handle" for affinity purification, which allows for the isolation and identification of the target protein from a complex cellular mixture.
The design of these probes requires careful synthetic planning to ensure that the added chemical group does not interfere with the compound's original biological activity. The urea scaffold itself is synthetically versatile, which should facilitate the creation of a diverse library of chemical probes frontiersin.org.
| Probe Type | Functionality | Primary Application |
| Photoaffinity Probe | Covalently binds to target upon UV light exposure | Target identification and validation |
| Fluorescent Probe | Emits light of a specific wavelength | Live-cell imaging and localization studies |
| Affinity Probe | Contains a tag (e.g., biotin) for purification | Pull-down assays to isolate binding partners |
Addressing Unanswered Questions and Research Gaps in Molecular Mechanism Elucidation
Despite progress in understanding urea-based compounds, significant questions regarding the detailed molecular mechanisms of this compound likely remain. Future research should focus on addressing these knowledge gaps to build a complete picture of its mode of action.
A primary area for investigation is the downstream signaling pathway. Once the compound binds to its primary target, it triggers a cascade of events within the cell. Elucidating this cascade is essential for understanding the ultimate biological outcome. For related urea compounds with antiproliferative effects, studies have shown they can induce apoptosis and cause cell cycle arrest nih.gov. The specific proteins and pathways involved in these processes for this compound need to be identified.
Another critical research gap is the structural basis of selectivity. If the compound shows a preference for one biological target over others, understanding the molecular reasons for this selectivity is key for developing safer and more effective drugs. High-resolution structural studies of the compound bound to its target, combined with site-directed mutagenesis, can reveal the specific amino acid residues that are crucial for binding.
Finally, the metabolic fate of the compound needs to be investigated. How the compound is processed by the body can significantly impact its efficacy and duration of action. Identifying the metabolites of this compound and determining their biological activity is an important and often overlooked aspect of preclinical research.
By systematically addressing these unanswered questions, the scientific community can gain a deeper and more nuanced understanding of the molecular mechanisms of this compound, which is essential for any future therapeutic development.
Q & A
Q. Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.80 Å |
Advanced Structural Analysis: How can researchers address twinning or data contradictions in crystallographic studies?
Twinning, common in urea derivatives due to symmetry, is resolved using SHELXL's TWIN/BASF commands . For overlapping reflections, high-resolution data (≤0.9 Å) and iterative refinement with restraints on anisotropic displacement parameters improve accuracy. Validation tools like PLATON or checkCIF identify outliers (e.g., bond angle deviations >5°).
Basic Biological Evaluation: What assays are used to assess antiproliferative activity?
The MTT assay is standard for cytotoxicity screening. Cells (e.g., HeLa or MCF-7) are treated with the compound (1–100 µM) for 48–72 hours. Absorbance at 570 nm (formazan product) is measured, with IC₅₀ values calculated via nonlinear regression . Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are mandatory.
Advanced Biological Evaluation: How can structure-activity relationships (SAR) guide optimization of this compound?
Systematic modification of substituents (e.g., nitro group position, pyridine methylation) reveals pharmacophoric requirements. For instance, replacing the 3-nitrophenyl group with 4-fluorophenyl in analogs (see ) increased potency against kinase targets by 3-fold . Molecular docking (AutoDock Vina) predicts binding interactions with enzymes like RAF kinases, guiding rational design .
Q. SAR Modification Example
| Substituent Change | Effect on IC₅₀ (µM) |
|---|---|
| 3-Nitrophenyl → 4-Fluorophenyl | IC₅₀ ↓ from 12.5 to 4.2 |
| Pyridine → Quinoline | Solubility ↓, activity retained |
Basic Analytical Chemistry: How is the compound’s structure confirmed post-synthesis?
Combined spectroscopic methods are used:
- ¹H/¹³C NMR (DMSO-d₆): Urea NH protons appear at δ 8.5–9.5 ppm; pyridine protons resonate at δ 7.5–8.5 ppm .
- IR : Urea C=O stretch at ~1640–1680 cm⁻¹; nitro group at ~1520 cm⁻¹ .
- HRMS : Exact mass confirmed within 5 ppm error.
Advanced Analytical Chemistry: How can HPLC resolve impurities in synthesized batches?
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) identifies impurities. For example, unreacted 3-nitrophenyl isocyanate elutes at 3.2 min (λ = 254 nm), while the product elutes at 8.5 min . Method validation includes linearity (R² >0.999), LOD (0.1 µg/mL), and recovery (>95%).
Data Contradictions: How should inconsistent biological activity results be addressed?
Replicate experiments with stricter controls (e.g., cell passage number, serum batch) and dose-response curves (10 concentrations, triplicate wells) reduce variability. Conflicting crystallographic data may arise from polymorphs; differential scanning calorimetry (DSC) identifies melting point variations .
Safety and Handling: What protocols mitigate risks during synthesis?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.
Mechanistic Studies: How can computational methods elucidate the compound’s mode of action?
Molecular dynamics simulations (GROMACS) and docking (AutoDock) model interactions with targets like RAF kinases. The urea moiety forms hydrogen bonds with Lys483 and Asp594, while the nitro group stabilizes hydrophobic pockets . Free energy calculations (MM-PBSA) predict binding affinities (ΔG < -8 kcal/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
